3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine
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Overview
Description
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-methylpyridine with prop-1-en-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures a consistent and high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: Another compound with a similar structural motif but different ring system.
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-5-prop-1-en-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-5H,1H2,2-3H3,(H2,10,11) |
InChI Key |
GHNHWFPCAKOHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C(=C)C |
Origin of Product |
United States |
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